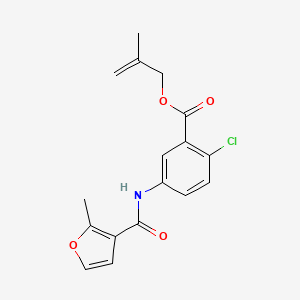
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a furanyl group, which is further modified by a carbonyl and an amino group. The esterification with 2-methyl-2-propenyl adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the Furanyl Group: The 2-methyl-3-furanyl group is introduced through a Friedel-Crafts acylation reaction, where the furanyl compound reacts with the chlorinated benzoic acid derivative in the presence of a Lewis acid catalyst.
Amidation: The carbonyl group is introduced via an amidation reaction, where the furanyl compound is reacted with an amine to form the amide linkage.
Esterification: Finally, the esterification with 2-methyl-2-propenyl alcohol is carried out under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid core can be substituted by nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications.
作用机制
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Furanyl compounds: Molecules containing the furanyl group, which can have different functional groups attached.
Esters: Various esters with different alcohol components.
Uniqueness
The uniqueness of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester lies in its combination of functional groups and structural complexity
属性
CAS 编号 |
178869-92-6 |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
2-methylprop-2-enyl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)9-23-17(21)14-8-12(4-5-15(14)18)19-16(20)13-6-7-22-11(13)3/h4-8H,1,9H2,2-3H3,(H,19,20) |
InChI 键 |
IIBHIDFKZHCKDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


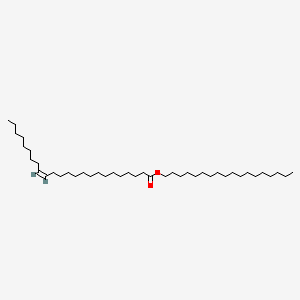

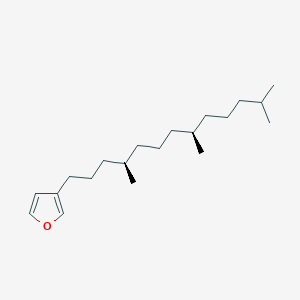
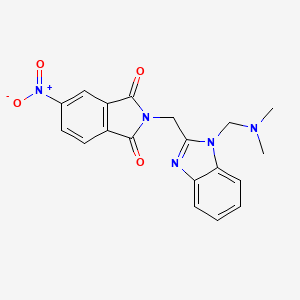
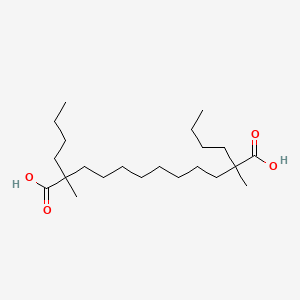
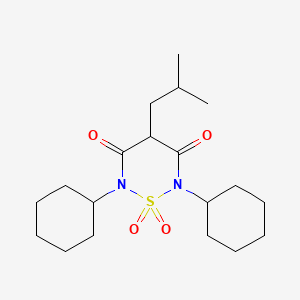
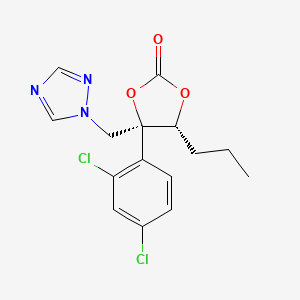
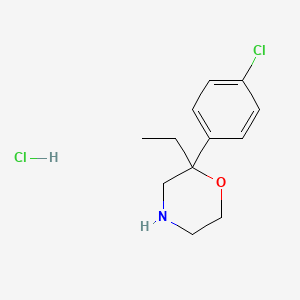
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
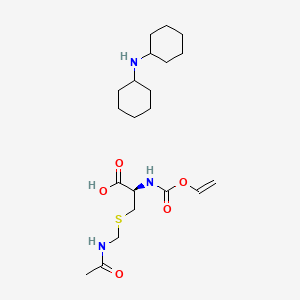
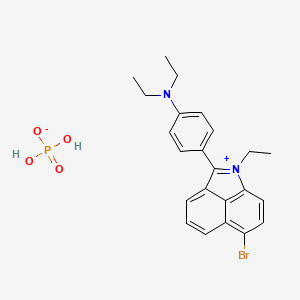
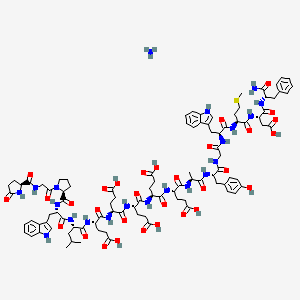

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
